2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazole with 2-methylpyrazole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrazole: A precursor in the synthesis of the target compound.
2-methylpyrazole-3-carboxaldehyde: Another precursor used in the synthesis.
3,5-dimethylpyrazole: A structurally related compound with similar chemical properties
Uniqueness
2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-10(15(3)13-8)11-7-9-4-5-12-14(9)2;/h4-6,11H,7H2,1-3H3;1H |
InChI Key |
YHAOZWHMTOETMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=NN2C)C.Cl |
Origin of Product |
United States |
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